molecular formula C14H24O2S2 B14292266 2-{2-[2-(Pent-4-en-1-yl)-1,3-dithian-2-yl]ethyl}-1,3-dioxolane CAS No. 113410-48-3

2-{2-[2-(Pent-4-en-1-yl)-1,3-dithian-2-yl]ethyl}-1,3-dioxolane

Cat. No.: B14292266
CAS No.: 113410-48-3
M. Wt: 288.5 g/mol
InChI Key: WWSYVRFKCFMXTN-UHFFFAOYSA-N
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Description

2-{2-[2-(Pent-4-en-1-yl)-1,3-dithian-2-yl]ethyl}-1,3-dioxolane is an organic compound that features a unique combination of functional groups, including a dithiane ring and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(Pent-4-en-1-yl)-1,3-dithian-2-yl]ethyl}-1,3-dioxolane typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction conditions often require an acid catalyst to facilitate the formation of the dioxolane ring. The dithiane ring can be introduced through the reaction of a suitable dithiol with an appropriate electrophile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(Pent-4-en-1-yl)-1,3-dithian-2-yl]ethyl}-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohols or thiols.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiane ring can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

2-{2-[2-(Pent-4-en-1-yl)-1,3-dithian-2-yl]ethyl}-1,3-dioxolane has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a potential candidate for drug development.

    Medicine: Its potential medicinal properties could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[2-(Pent-4-en-1-yl)-1,3-dithian-2-yl]ethyl}-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The dithiane ring can act as a nucleophile, while the dioxolane ring can participate in various chemical reactions. These interactions can affect biological pathways and molecular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[2-(Pent-4-en-1-yl)-1,3-dithian-2-yl]ethyl}-1,3-dioxolane: is similar to other compounds containing dithiane and dioxolane rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties

Properties

CAS No.

113410-48-3

Molecular Formula

C14H24O2S2

Molecular Weight

288.5 g/mol

IUPAC Name

2-[2-(2-pent-4-enyl-1,3-dithian-2-yl)ethyl]-1,3-dioxolane

InChI

InChI=1S/C14H24O2S2/c1-2-3-4-7-14(17-11-5-12-18-14)8-6-13-15-9-10-16-13/h2,13H,1,3-12H2

InChI Key

WWSYVRFKCFMXTN-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1(SCCCS1)CCC2OCCO2

Origin of Product

United States

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